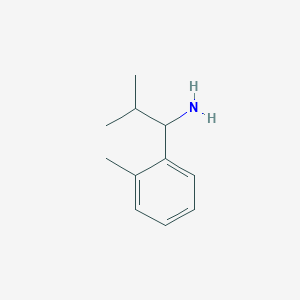

2-Methyl-1-(2-methylphenyl)propan-1-amine

Description

BenchChem offers high-quality 2-Methyl-1-(2-methylphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(2-methylphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1-(2-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSORSWDZIRSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereoselective Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine: An In-Depth Technical Guide

Abstract

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] This guide provides a comprehensive overview of the stereoselective synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine, a chiral amine with potential applications in medicinal chemistry. We will explore and compare three prominent stereoselective strategies: diastereoselective synthesis using a chiral auxiliary, enantioselective catalytic hydrogenation, and biocatalytic asymmetric reduction. For each methodology, we will delve into the underlying principles, provide detailed experimental protocols, and present representative data to guide researchers in their synthetic endeavors.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[4] The two enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[4] Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance. 2-Methyl-1-(2-methylphenyl)propan-1-amine is a chiral primary amine that has appeared as a structural motif in medicinal chemistry patent literature, highlighting its potential as a valuable intermediate.[5]

This guide will provide an in-depth exploration of the key methodologies for the stereoselective synthesis of this target molecule, focusing on providing both theoretical understanding and practical, actionable protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 2-Methyl-1-(2-methylphenyl)propan-1-amine, identifies the prochiral imine, (E/Z)-2-methyl-1-(2-methylphenyl)propan-1-imine , as the key intermediate. This imine can be readily prepared via the condensation of 2-methylbenzaldehyde and isobutylamine. The stereocenter can then be installed through the asymmetric reduction of the C=N bond.

Caption: Retrosynthetic analysis of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Diastereoselective Synthesis via Chiral Auxiliaries: The Ellman Approach

One of the most robust and widely used methods for the asymmetric synthesis of chiral amines is the use of a chiral auxiliary.[6][7] The Ellman auxiliary, tert-butanesulfinamide, is particularly effective due to its high diastereoselectivity in additions to the derived imines and the mild conditions required for its removal.[8][9]

The general strategy involves the condensation of the chiral tert-butanesulfinamide with an aldehyde (in this case, 2-methylbenzaldehyde) to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of an isobutyl group (e.g., from a Grignard reagent) to the imine carbon proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, acidic hydrolysis removes the auxiliary to yield the desired chiral primary amine.[10][11]

Caption: Workflow for the diastereoselective synthesis using Ellman's auxiliary.

Experimental Protocol

Step 1: Synthesis of (R,E)-N-(2-methylbenzylidene)-2-methylpropane-2-sulfinamide

-

To a solution of (R)-(+)-2-methyl-2-propanesulfinamide (1.0 eq) in anhydrous dichloromethane (DCM) is added CuSO₄ (2.0 eq).

-

2-Methylbenzaldehyde (1.1 eq) is added, and the mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., ethyl acetate/hexanes) to afford the desired N-sulfinyl imine.

Step 2: Diastereoselective Addition of Isobutylmagnesium Bromide

-

The N-sulfinyl imine (1.0 eq) is dissolved in an anhydrous solvent such as toluene or THF and cooled to -78 °C under an inert atmosphere.[11]

-

Isobutylmagnesium bromide (1.5 eq, as a solution in Et₂O or THF) is added dropwise.

-

The reaction is stirred at -78 °C for 3-6 hours, then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product can be purified by flash chromatography to yield the sulfinamide adduct.

Step 3: Cleavage of the Chiral Auxiliary

-

The sulfinamide adduct is dissolved in methanol.

-

HCl (e.g., 4N in dioxane, 2-3 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure. The resulting hydrochloride salt of the amine can be used directly or neutralized with a base (e.g., NaOH) and extracted to yield the free amine.

Representative Data for Diastereoselective Additions to N-tert-Butanesulfinyl Imines

| Aldehyde | Nucleophile | Solvent | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | EtMgBr | CH₂Cl₂ | 98:2 |

| 4-MeOC₆H₄CHO | MeMgBr | THF | 94:6 |

| 2-Naphthaldehyde | n-BuLi | THF | 91:9 |

| Benzaldehyde | AllylMgBr | THF | 95:5 |

Note: Data is for illustrative purposes and is based on additions to similar substrates. Optimization for the specific synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine may be required.

Enantioselective Catalytic Hydrogenation of the Prochiral Imine

Asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral molecules.[12] The direct hydrogenation of a prochiral imine using a chiral transition metal catalyst can provide the target amine in a single step with high enantioselectivity.[13] Iridium, rhodium, and ruthenium complexes with chiral phosphine ligands are commonly employed for this transformation.[1][3]

The imine can be pre-formed and isolated, or generated in situ from 2-methylbenzaldehyde and isobutylamine, followed by direct hydrogenation.[9]

Caption: Enantioselective hydrogenation of the prochiral imine.

Experimental Protocol

-

In a glovebox, a pressure-rated reaction vessel is charged with the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂, 0.5-1 mol%) and the chiral ligand (e.g., a chiral phosphine, 1.1-1.2 eq relative to the metal).

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene) is added, and the mixture is stirred to form the active catalyst.

-

The prochiral imine, (E/Z)-2-methyl-1-(2-methylphenyl)propan-1-imine (1.0 eq), is added to the vessel.

-

The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction is pressurized with H₂ (10-50 bar) and stirred at room temperature for 12-48 hours.

-

After carefully venting the hydrogen, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or distillation to yield the chiral amine.

Representative Data for Asymmetric Hydrogenation of N-Alkyl Imines

| Imine Substrate | Catalyst/Ligand | Yield (%) | ee (%) |

| N-(1-phenylethylidene)methylamine | Ir-PHOX | - | low |

| N-(1-(naphthalen-1-yl)ethylidene)benzylamine | [Ir(COD)Cl]₂ / (S)-f-Binaphane | >95 | 96 |

| N-(1-(4-methoxyphenyl)ethylidene)benzylamine | Ru(OAc)₂[(S)-BINAP] | 98 | 95 |

Note: Data is for illustrative purposes with similar N-alkyl imines. The steric bulk of the ortho-methyl and isobutyl groups may necessitate catalyst and condition screening for optimal results.[13]

Biocatalytic Asymmetric Reduction using Imine Reductases (IREDs)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[14] Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[6][15] This approach is often performed in aqueous media under mild conditions and can exhibit exquisite enantioselectivity.[6][15]

A key challenge for the biocatalytic reduction of acyclic imines is their potential for hydrolysis in the aqueous reaction medium.[15] However, by using a high concentration of the amine component (isobutylamine) and the aldehyde (2-methylbenzaldehyde), an in situ equilibrium concentration of the imine can be maintained for the enzyme to act upon in a reductive amination process.

Caption: Biocatalytic reductive amination using an imine reductase (IRED) with cofactor regeneration.

Experimental Protocol

-

To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-9.0) is added the cofactor NADP⁺ (or NAD⁺), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase - GDH), and the IRED enzyme (as a lyophilized powder or cell-free extract).

-

2-Methylbenzaldehyde (1.0 eq, may be dissolved in a co-solvent like DMSO to aid solubility) and isobutylamine (1.5-5.0 eq) are added to the reaction mixture.

-

The reaction is gently agitated (e.g., on an orbital shaker) at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC or GC.

-

Upon completion, the reaction mixture is typically basified (e.g., with NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate or MTBE).

-

The organic extracts are dried, concentrated, and the product is purified if necessary.

Representative Data for IRED-Catalyzed Reductive Aminations

| Carbonyl Substrate | Amine Partner | Product ee (%) |

| Cyclohexanone | L-Norvaline | >99 (S) |

| 2-Methylpyrroline | - | >99 (R) or (S) |

| Methoxyacetone | 2-Aminopropane | >99 (S) |

Note: Data from various IRED-catalyzed reactions. The suitability of a specific IRED for the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine would require screening of an IRED library.[14][16]

Comparative Summary of Synthetic Strategies

| Feature | Diastereoselective (Ellman) | Catalytic Hydrogenation | Biocatalysis (IREDs) |

| Stereocontrol | High, predictable | High, ligand-dependent | Excellent, enzyme-dependent |

| Scalability | Well-established | Highly scalable | Scalable, requires bioreactor |

| Atom Economy | Moderate (auxiliary is waste) | Excellent | Good (co-substrate is waste) |

| Reaction Conditions | Cryogenic temperatures | High pressure, inert atmosphere | Mild (ambient T, aqueous) |

| Catalyst/Reagent Cost | Auxiliary is recoverable | Precious metal catalysts | Enzyme cost can be significant |

| Environmental Impact | Organic solvents, metal waste | Organic solvents, metal catalysts | "Green", aqueous media |

| Substrate Scope | Broad | Broad, functional group tolerance varies | Can be narrow, requires screening |

Conclusion and Future Outlook

The stereoselective synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine can be approached through several robust and high-yielding methodologies. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, cost, available equipment, and "green" chemistry considerations.

The diastereoselective approach using Ellman's auxiliary offers a reliable and predictable method, particularly for smaller-scale synthesis where high diastereoselectivity is paramount. For larger-scale industrial applications, the atom economy and efficiency of catalytic asymmetric hydrogenation make it a very attractive option, provided a suitable catalyst can be identified. The emerging field of biocatalysis with imine reductases presents a powerful and environmentally benign alternative, with the potential for unparalleled enantioselectivity. As enzyme engineering and screening technologies continue to advance, biocatalytic routes are likely to become increasingly prevalent in the synthesis of chiral amines.

References

- Leipold, F., Hussain, S., France, S. P., & Turner, N. J. (n.d.). In view of the importance of chiral amines as pharmaceutical/agrochemical.

- Asymmetric hydrogen

- Multifunctional biocatalysis: An unusual imine reductase. (2022). PubMed Central.

- 2-Methyl-1-(o-tolyl)propan-1-aminehydrochloride. (n.d.). MySkinRecipes.

- Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted P

- Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. Dalton Transactions (RSC Publishing).

- Hydrogen transfer reaction to imines with 2-propanol catalyzed by ruthenium (II) complexes containing nitrogen. (2024).

- Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PubMed Central.

- Li, W., & Zhang, X. (2014). Asymmetric hydrogenation of imines. Top Curr Chem, 343, 103-44.

- Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018).

- An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. (n.d.).

- Diastereoselective Homoallylation and bis-homoallylation of N-tertbutanesulfinyl Imines with Organomagnesium Compounds. (n.d.).

- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.

- Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. (2021).

- Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.

- 2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride. (n.d.). Apollo Scientific.

- (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one. (n.d.). PubChem.

- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (n.d.).

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).

- Asymmetric reductive amination of ketones. (n.d.).

- The Use of Primary Free Amino Acids and Et2AlCN for Asymmetric Catalytic Strecker Reaction. (n.d.). PubMed Central.

- (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride. (n.d.). BLDpharm.

- 2-Methyl-N-[(E)-4-nitrobenzylidene]propan-2-amine. (n.d.).

- Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. (n.d.).

- Karmakar, A., Yu, P. C., Shajan, F. J., Chatare, V. K., Sabbers, W. A., Sproviero, E. M., & Andrade, R. B. (2022). Diastereoselective Hydroxylation of N- tert-Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine). Org Lett, 24(36), 6548-6553.

- Silyloxide-promoted diastereoselective addition of aryl and heterocyclic trimethylsilanes to N-tert-butanesulfinylimines. (2015). PubMed.

- (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.

- (R)-2-METHYL-1-(2-PROPOXYPHENYL)PROPAN-1-AMINE. (n.d.). BLDpharm.

- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.).

Sources

- 1. ethz.ch [ethz.ch]

- 2. Multifunctional biocatalysis: An unusual imine reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorio.udla.cl [repositorio.udla.cl]

- 4. 2512214-72-9 Cas No. | 2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 6. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Methyl-1-(o-tolyl)propan-1-aminehydrochloride [myskinrecipes.com]

- 9. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 10. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine hydrochloride salt

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine Hydrochloride Salt

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of a robust and efficient synthetic pathway for 2-Methyl-1-(2-methylphenyl)propan-1-amine hydrochloride. The target molecule is a valuable building block in medicinal chemistry and a key intermediate for various research applications, including the development of central nervous system agents.[1] The methodologies presented herein are grounded in established chemical principles, emphasizing safety, efficiency, and high-purity outcomes.

Strategic Approach: The Rationale for Reductive Amination

The synthesis of the target primary amine from its corresponding ketone precursor, 2-Methyl-1-(2-methylphenyl)propan-1-one, is most effectively achieved through reductive amination. This widely adopted method converts a carbonyl group into an amine via an intermediate imine in what can often be a one-pot process.[2][3]

The core advantages of this strategy include:

-

High Selectivity: Modern reducing agents can selectively target the imine intermediate without affecting the initial carbonyl group, minimizing side reactions.

-

Efficiency: The reaction can be performed as a single operational sequence, improving workflow and resource utilization.

-

Green Chemistry Principles: Catalytic variations of this reaction are common, and the one-pot nature reduces waste generation compared to multi-step classical methods.[2]

The overall transformation is a two-stage process occurring in a single pot:

-

Imine Formation: The ketone (2-Methyl-1-(2-methylphenyl)propan-1-one) reacts with an ammonia source to form a protonated imine (iminium ion) intermediate.

-

Reduction: The iminium ion is subsequently reduced in situ to the target primary amine.

Figure 1: Overall Synthetic Workflow.

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the amine free base via reductive amination and its subsequent conversion to the stable hydrochloride salt.

Part A: Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| 2-Methyl-1-(2-methylphenyl)propan-1-one | 162.23 | 16.22 g (0.10 mol) | 1.0 |

| Ammonium Acetate (NH₄OAc) | 77.08 | 38.54 g (0.50 mol) | 5.0 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 7.54 g (0.12 mol) | 1.2 |

| Methanol (MeOH) | - | 250 mL | - |

| Deionized Water | - | As needed | - |

| 2M Hydrochloric Acid (HCl) | - | As needed | - |

| 5M Sodium Hydroxide (NaOH) | - | As needed | - |

| Diethyl Ether (Et₂O) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-1-(2-methylphenyl)propan-1-one (16.22 g, 0.10 mol) and methanol (250 mL). Stir until the ketone is fully dissolved.

-

Ammonia Source Addition: Add ammonium acetate (38.54 g, 0.50 mol) to the solution. Stir for 20 minutes at room temperature to facilitate imine formation. The use of an excess of ammonium acetate helps to drive the equilibrium towards the imine intermediate.

-

Reduction: In a well-ventilated fume hood, add sodium cyanoborohydride (7.54 g, 0.12 mol) to the mixture in small portions over 15-20 minutes. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction is maintained at a weakly acidic pH by the ammonium acetate buffer, which is ideal for this specific reducing agent.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Work-up and Quenching:

-

Carefully acidify the reaction mixture to pH ~2 by the slow, dropwise addition of 2M HCl to decompose any remaining NaBH₃CN. Perform this step in a fume hood as gas evolution will occur.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Add 150 mL of deionized water to the residue and transfer the aqueous solution to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and non-basic byproducts. Discard the organic layers.

-

-

Isolation of Free Base:

-

Cool the acidic aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 5M NaOH.

-

Extract the liberated free base amine with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Methyl-1-(2-methylphenyl)propan-1-amine as an oil.

-

-

Purification: Purify the crude oil via vacuum distillation to obtain the pure free base.

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified amine free base in approximately 100 mL of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

-

Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

-

Dry the resulting white crystalline solid under vacuum at 40-50°C to a constant weight.

Mechanistic Insight

The core of the synthesis lies in the reductive amination mechanism. The process is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, followed by dehydration to form an imine. This imine is then selectively reduced.

Figure 2: Mechanism of Reductive Amination. (Note: Image placeholders are used. A real implementation would require actual chemical structure images.)

The choice of sodium cyanoborohydride is critical. It is a mild reducing agent that is stable in weakly acidic conditions (pH 4-6) and selectively reduces the protonated iminium ion much faster than it reduces the ketone, thereby preventing the formation of the corresponding alcohol as a byproduct.[4]

Characterization and Quality Control

The identity and purity of the final product, 2-Methyl-1-(2-methylphenyl)propan-1-amine hydrochloride, must be confirmed through rigorous analytical methods.

| Analysis Technique | Expected Observations |

| ¹H NMR (e.g., in D₂O or DMSO-d₆) | Characteristic signals for the aromatic protons (o-tolyl group), the methine proton (CH-NH₃⁺), the isopropyl methyl protons (doublet), and the aromatic methyl group (singlet). |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the structure, including aromatic, aliphatic (CH, CH₃), and the benzylic carbon attached to the nitrogen. |

| FT-IR (KBr pellet) | Broad absorption band for the ammonium N-H stretches (typically ~2800-3100 cm⁻¹), C-H stretches (aliphatic and aromatic), and aromatic C=C bending vibrations. |

| Mass Spectrometry (ESI+) | Detection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₁H₁₈N⁺. |

| Melting Point | A sharp melting point range, indicative of high purity. |

References

- Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound (CN105085278A).

-

MySkinRecipes. (n.d.). 2-Methyl-1-(o-tolyl)propan-1-aminehydrochloride. Retrieved from [Link]

-

The Hive. (2003). Reductive amination of Propiophenone. Hive Methods Discourse. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

chemical properties of 2-Methyl-1-(2-methylphenyl)propan-1-amine

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive examination of the , a chiral primary benzylic amine. As a member of the substituted phenethylamine class, this molecule holds potential interest for researchers in medicinal chemistry and drug development.[1][2] This document delves into its molecular structure, physicochemical characteristics, synthetic pathways, and detailed analytical characterization. Furthermore, it explores the compound's chemical reactivity and stability, offering field-proven insights into its handling and potential transformations. The guide is structured to serve as a foundational resource for scientists, providing both theoretical understanding and practical, detailed protocols for its synthesis and analysis.

Nomenclature and Molecular Structure

Understanding the fundamental structure of a compound is paramount to exploring its chemical behavior. 2-Methyl-1-(2-methylphenyl)propan-1-amine is a substituted phenethylamine characterized by specific substitutions on both the phenyl ring and the ethylamine sidechain.

-

IUPAC Name: 2-Methyl-1-(2-methylphenyl)propan-1-amine

-

Synonyms: 1-(o-tolyl)-2-methyl-1-propanamine

-

Molecular Formula: C₁₁H₁₇N

-

Molecular Weight: 163.26 g/mol

The molecule's structure features several key components that dictate its properties:

-

A Phenyl Ring: Substituted at the ortho-position with a methyl group.

-

A Propan-1-amine Chain: This forms the core of the sidechain.

-

A Chiral Center: The carbon atom at position 1 of the propane chain (the benzylic carbon) is attached to four different groups (the 2-methylphenyl ring, a hydrogen atom, the amine group, and a 2-methylpropyl group), rendering it a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-2-Methyl-1-(2-methylphenyl)propan-1-amine and (S)-2-Methyl-1-(2-methylphenyl)propan-1-amine.

-

A Primary Amine Group (-NH₂): This functional group is responsible for the compound's basicity and is a primary site for many chemical reactions.[3]

-

An Isobutyl Moiety: The 2-methyl substitution on the propane chain creates this feature.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental settings, influencing everything from solvent selection to storage conditions. While specific experimental data for this exact molecule is not widely published, we can predict its properties based on analogous structures, such as other substituted phenethylamines.[4][5]

| Property | Predicted Value / Description | Rationale / Reference |

| Physical State | Colorless to pale yellow liquid at room temperature. | Based on similar short-chain substituted phenethylamines.[4] |

| Boiling Point | ~220-235 °C at 760 mmHg | Extrapolated from similar structures like 2-methyl-1-phenyl-propylamine (217.5 °C).[4] |

| Density | ~0.92 - 0.95 g/cm³ | Similar to related phenylpropylamines.[4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and dichloromethane. | The nonpolar aromatic ring and alkyl chain reduce water solubility, while the amine group allows for some polarity. |

| pKa (Conjugate Acid) | ~9.5 - 10.5 | Typical for primary alkylamines, indicating it is a moderately strong base.[5] |

Synthesis and Stereochemistry

The synthesis of chiral amines is a cornerstone of pharmaceutical chemistry. A logical and efficient synthetic route is crucial for obtaining the target compound for further study.

Proposed Synthetic Pathway: Reductive Amination

A robust and common method for synthesizing primary amines is the reductive amination of a corresponding ketone. This pathway offers good yields and utilizes readily available starting materials. The synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine can be envisioned starting from 1-(2-methylphenyl)propan-2-one.

Caption: Proposed synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 2-Methyl-1-(2-methylphenyl)propan-1-amine from 1-(2-methylphenyl)propan-2-one.

Materials:

-

1-(2-methylphenyl)propan-2-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2-methylphenyl)propan-2-one in methanol.

-

Imine Formation: Add 5-10 equivalents of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The causality here is that a high concentration of the ammonia source drives the equilibrium towards the imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add 1.5 equivalents of sodium cyanoborohydride in small portions. NaBH₃CN is chosen as the reducing agent because it is mild and selectively reduces the imine in the presence of the starting ketone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy any remaining NaBH₃CN. Stir for 30 minutes.

-

Extraction (Base): Make the aqueous layer basic (pH ~12) by the slow addition of 1 M NaOH. Extract the product with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by column chromatography on silica gel or by vacuum distillation.

Stereochemistry and Chiral Separation

The synthetic protocol described above will produce a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. In drug development, it is often mandatory to separate and test individual enantiomers, as they can have different pharmacological and toxicological profiles.[6] The separation of these enantiomers is typically achieved using chiral chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for separating and quantifying enantiomers.[7] The method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Chiral HPLC Method Development

Objective: To develop an HPLC method to separate the (R) and (S) enantiomers of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

-

Column Selection: Start with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series). These columns have broad applicability for a wide range of chiral compounds.[6]

-

Mobile Phase Screening:

-

Normal Phase: Screen with a mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol.

-

Polar Organic Mode: Screen with a mobile phase of acetonitrile/methanol.[8]

-

-

Additive Optimization: For primary amines, peak shape and resolution are often dramatically improved by adding acidic and basic modifiers to the mobile phase. A common choice is a combination of trifluoroacetic acid (TFA) and triethylamine (TEA) at low concentrations (e.g., 0.1% v/v each). The acid helps to ionize the analyte for better interaction with the CSP, while the competing base (TEA) improves mass transfer kinetics, leading to sharper peaks.[8]

-

Method Refinement: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.[7]

-

Quantification: Once separated, the enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.

Caption: A typical workflow for chiral HPLC analysis.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

| Technique | Predicted Spectral Features |

| ¹H NMR | δ ~7.0-7.3 ppm: Multiplets, 4H (aromatic protons).δ ~3.5-3.8 ppm: Multiplet, 1H (benzylic CH).δ ~2.3 ppm: Singlet, 3H (aromatic CH₃).δ ~1.5-1.8 ppm: Multiplet, 1H (isobutyl CH).δ ~1.2-1.6 ppm: Broad singlet, 2H (NH₂).δ ~0.8-1.0 ppm: Doublet of doublets, 6H (diastereotopic isobutyl CH₃ groups). |

| ¹³C NMR | δ ~140-145 ppm: Quaternary aromatic C.δ ~125-135 ppm: Aromatic CH carbons.δ ~55-60 ppm: Benzylic CH carbon.δ ~30-35 ppm: Isobutyl CH carbon.δ ~19-25 ppm: Isobutyl and aromatic CH₃ carbons. |

| IR (Infrared) | 3300-3400 cm⁻¹: Two weak-to-medium bands (asymmetric and symmetric N-H stretch of a primary amine).[9]3000-3100 cm⁻¹: Aromatic C-H stretch.2850-2960 cm⁻¹: Aliphatic C-H stretch.~1600 cm⁻¹: N-H bending (scissoring).[10]1450-1500 cm⁻¹: Aromatic C=C stretch.1020-1250 cm⁻¹: C-N stretch.[9] |

| MS (Mass Spec) | m/z 163: Molecular ion (M⁺).m/z 148: [M-CH₃]⁺, loss of a methyl group.m/z 105: [M-C₄H₉]⁺, benzylic cleavage leading to the stable [C₈H₉]⁺ fragment.m/z 91: Tropylium ion, a common fragment from benzyl compounds. |

Chemical Reactivity and Stability

The reactivity of 2-Methyl-1-(2-methylphenyl)propan-1-amine is primarily dictated by its primary amine functionality and the activated benzylic position.

-

Basicity and Salt Formation: As an amine, the lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base. It will readily react with acids to form ammonium salts, which are often crystalline solids with higher water solubility. This is a common strategy for purification and formulation.

-

Reactions at the Amine Group: The primary amine is nucleophilic and can undergo a variety of common transformations, including:

-

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Imine Formation: Condensation with aldehydes or ketones to form Schiff bases (imines).

-

-

Reactions at the Benzylic Position: The C-H bond at the benzylic position is activated by the adjacent phenyl ring, making it more susceptible to certain reactions than a typical C-H bond.[11]

-

Oxidation: Benzylic amines can be oxidized to imines or other products under various conditions.[12] For instance, selective oxidation using catalysts or reagents like hydrogen peroxide can convert the benzylic amine to a nitrone.[13] The presence of the ortho-methyl group may introduce steric hindrance, potentially influencing the rate and outcome of reactions at this site.

-

-

Stability and Storage: Like many primary amines, this compound may be susceptible to slow oxidation and reaction with atmospheric carbon dioxide over time. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.

Conclusion

2-Methyl-1-(2-methylphenyl)propan-1-amine is a structurally interesting chiral molecule with chemical properties defined by its primary amine and activated benzylic position. Its synthesis via reductive amination is straightforward, though it yields a racemic mixture that necessitates chiral separation for stereospecific applications. A thorough understanding of its spectroscopic signature, reactivity, and analytical behavior, particularly using chiral HPLC, is fundamental for any researcher or drug development professional working with this or structurally related compounds. This guide provides the foundational knowledge and practical protocols to enable such work, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

References

- BenchChem. (2025). A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation.

- BenchChem. (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.

-

Dwyer, D. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Online] Available at: [Link]

-

Advances in Engineering. (n.d.). Selective Aerobic Oxidation of Benzyl Amines. [Online] Available at: [Link]

-

ACS Publications. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Online] Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. [Online] Available at: [Link]

-

FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). [Online] Available at: [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. [Online] Available at: [Link]

-

PubMed Central (PMC). (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Online] Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Online] Available at: [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 12. advanceseng.com [advanceseng.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Predicted Mechanism of Action of 2-Methyl-1-(2-methylphenyl)propan-1-amine

A Senior Application Scientist's Perspective on a Novel Psychoactive Compound

Disclaimer: The following document outlines a hypothesized mechanism of action for 2-Methyl-1-(2-methylphenyl)propan-1-amine. As of the date of this publication, no direct pharmacological studies on this specific molecule have been identified in the public domain. The proposed mechanisms are therefore extrapolated from established structure-activity relationships of closely related phenethylamine and cathinone analogues. This guide is intended for research, scientific, and drug development professionals and should be interpreted as a theoretical framework to guide future empirical investigation.

Introduction

2-Methyl-1-(2-methylphenyl)propan-1-amine is a substituted phenethylamine. Its core structure is analogous to a class of compounds known for their profound effects on the central nervous system. The phenethylamine scaffold is the backbone for a wide array of psychoactive substances, including stimulants, entactogens, and hallucinogens.[1][2] The specific substitutions on the phenyl ring, the alpha- and beta-carbons of the ethyl chain, and the terminal amine group dictate the compound's pharmacological profile.

This technical guide will provide a comprehensive, albeit predictive, analysis of the mechanism of action of 2-Methyl-1-(2-methylphenyl)propan-1-amine. By dissecting its structural features and comparing them to well-characterized analogues such as phentermine and mephedrone, we can construct a robust hypothesis regarding its molecular targets and downstream physiological effects. This document will serve as a foundational resource for researchers aiming to validate these predictions and characterize the full pharmacological spectrum of this novel compound.

Molecular Architecture and its Mechanistic Implications

The structure of 2-Methyl-1-(2-methylphenyl)propan-1-amine suggests a primary interaction with the monoaminergic neurotransmitter systems, specifically those involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The key structural motifs that inform this prediction are:

-

Phenethylamine Backbone: This core structure is the quintessential feature of compounds that interact with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4][5]

-

α-Methyl Group: The presence of a methyl group on the alpha-carbon, adjacent to the amine, typically confers resistance to metabolism by monoamine oxidase (MAO). This structural feature is common to amphetamine and its derivatives and generally leads to a longer duration of action.

-

Ortho-Methyl Group on the Phenyl Ring: The methyl group at the 2-position of the phenyl ring is a critical feature. Ring substitutions are known to significantly modulate the affinity and selectivity of phenethylamines for the different monoamine transporters.[6][7] The steric hindrance introduced by the ortho-methyl group may influence the preferred conformation of the molecule, thereby altering its binding orientation within the transporter proteins.

Predicted Molecular Pharmacology: A Dual-Action Hypothesis

Based on its structural similarity to known psychostimulants, 2-Methyl-1-(2-methylphenyl)propan-1-amine is hypothesized to function as a monoamine transporter substrate , acting as a releasing agent and/or a reuptake inhibitor. Furthermore, a secondary interaction with the Trace Amine-Associated Receptor 1 (TAAR1) is highly probable.

Interaction with Monoamine Transporters (DAT, NET, SERT)

The primary mechanism of action for many substituted phenethylamines involves their ability to bind to and reverse the function of monoamine transporters.[4][5][8] Instead of simply blocking the reuptake of neurotransmitters from the synaptic cleft, these compounds are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in their cytosolic concentration and subsequent reverse transport (efflux) into the synapse through the monoamine transporters.

The expected selectivity of 2-Methyl-1-(2-methylphenyl)propan-1-amine for DAT, NET, and SERT is a key area for empirical investigation. Generally, phenethylamines without ring substitutions that enhance serotonergic activity tend to be more potent at DAT and NET.[4][5] The ortho-methyl group could potentially modulate this selectivity.

Table 1: Comparative Potencies of Structurally Related Compounds at Monoamine Transporters

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Primary Mechanism |

| Amphetamine | ~40 | ~10 | >2000 | Releaser |

| Phentermine | ~200 | ~50 | >5000 | Releaser |

| Mephedrone | ~150 | ~130 | ~200 | Releaser/Inhibitor |

| 2-Methyl-1-(2-methylphenyl)propan-1-amine | Predicted: 50-250 | Predicted: 20-150 | Predicted: >1000 | Predicted: Releaser |

Data for amphetamine, phentermine, and mephedrone are compiled from various sources in the literature. The values for the topic compound are predictive.

Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor located intracellularly in presynaptic monoaminergic neurons. It is activated by endogenous trace amines, as well as by amphetamine and its analogues.[9][10][11][12] Activation of TAAR1 can lead to a complex modulation of monoaminergic neurotransmission, including:

-

Phosphorylation and internalization of monoamine transporters: This can reduce the reuptake capacity of the neuron, further increasing synaptic neurotransmitter levels.[11][12]

-

Modulation of neuronal firing rates: TAAR1 activation can influence the electrical activity of dopamine neurons.[11]

The interaction of 2-Methyl-1-(2-methylphenyl)propan-1-amine with TAAR1 is a critical aspect of its predicted mechanism of action and could contribute significantly to its overall psychostimulant effects.

Proposed Signaling Pathways and Downstream Effects

The dual action of 2-Methyl-1-(2-methylphenyl)propan-1-amine on monoamine transporters and TAAR1 would initiate a cascade of intracellular signaling events, culminating in a significant increase in synaptic concentrations of dopamine and norepinephrine.

Signaling Pathway Diagram

Caption: Predicted signaling pathway of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

The anticipated downstream effects of this increased monoaminergic neurotransmission would be consistent with those of other psychostimulants, including increased arousal, euphoria, and anorexia.

Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be required.

In Vitro Assays

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of 2-Methyl-1-(2-methylphenyl)propan-1-amine for human DAT, NET, and SERT.

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

-

-

Synaptosomal Uptake/Release Assays:

-

Objective: To determine whether 2-Methyl-1-(2-methylphenyl)propan-1-amine acts as a substrate (releaser) or an inhibitor (blocker) of monoamine transporters.

-

Methodology:

-

Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), and cortex (for SERT).

-

For uptake inhibition, pre-incubate synaptosomes with the test compound, then add a radiolabeled monoamine (e.g., [³H]dopamine).

-

For release, pre-load synaptosomes with a radiolabeled monoamine, then add the test compound.

-

Terminate the reaction by rapid filtration and measure the radioactivity in the synaptosomes (for uptake) or the supernatant (for release).

-

Calculate IC50 (for uptake inhibition) or EC50 (for release) values.

-

-

-

TAAR1 Functional Assay:

-

Objective: To assess the agonist activity of 2-Methyl-1-(2-methylphenyl)propan-1-amine at TAAR1.

-

Methodology:

-

Use a cell line (e.g., CHO or HEK293) stably expressing human TAAR1 and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Treat the cells with increasing concentrations of the test compound.

-

Measure the reporter gene activity (e.g., luminescence) to quantify cAMP production.

-

Determine the EC50 and Emax values for the compound.

-

-

Experimental Workflow Diagram

Caption: A workflow for the experimental validation of the proposed mechanism.

Conclusion

The structural features of 2-Methyl-1-(2-methylphenyl)propan-1-amine strongly suggest that it is a psychoactive compound with a primary mechanism of action involving the modulation of monoamine transporters and the Trace Amine-Associated Receptor 1. The predictive analysis presented in this guide, based on established structure-activity relationships of analogous compounds, provides a solid theoretical framework for initiating empirical studies. The proposed experimental workflow offers a clear path to validating these hypotheses and fully elucidating the pharmacological profile of this novel phenethylamine derivative. Such research is essential for understanding its potential therapeutic applications and abuse liability.

References

-

Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). PubMed. [Link]

-

Phentermine. PubChem. [Link]

-

Phentermine: Uses & Mechanism of Action. Study.com. [Link]

-

Phentermine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

How Phentermine Works in the Body. Rivas Medical Weight Loss. [Link]

-

Neuropharmacology of Synthetic Cathinones. (2014). Neuropharmacology. [Link]

-

Phentermine. Britannica. [Link]

-

Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. (2024). Neuropharmacology. [Link]

-

Mephedrone – a synthetic derivative of cathinone. ResearchGate. [Link]

-

TAAR1's role in the pharmacodynamic actions of Trace-Amines/Phenethylamine-Derivative. Bluelight.org. [Link]

-

Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. (2024). PubMed. [Link]

-

Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention. PubMed Central. [Link]

-

Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PubMed Central. [Link]

-

Structure–activity relationship analyses of phenylethylamine-based substrates. ResearchGate. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Mephedrone: Public Health Risk, Mechanisms of Action, and Behavioral Effects. PubMed. [Link]

-

The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. PubMed. [Link]

-

The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. PubMed Central. [Link]

-

Substituted phenethylamine. Wikipedia. [Link]

-

Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. OHSU. [Link]

-

TOWARDS UNDERSTANDING THE MECHANISM OF ACTION OF ABUSED CATHINONES. VCU Scholars Compass. [Link]

-

Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology. [Link]

-

TAAR1 and Psychostimulant Addiction. PubMed Central. [Link]

-

Phenethylamines. University of Virginia School of Medicine. [Link]

-

Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bluelight.org [bluelight.org]

- 10. The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

Spectroscopic Data of 2-Methyl-1-(2-methylphenyl)propan-1-amine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-(2-methylphenyl)propan-1-amine, a compound of interest in pharmaceutical research and organic synthesis. The following sections delve into the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, offering not just the raw data, but also a detailed interpretation and the underlying scientific principles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Experimental Protocol

The mass spectrum was acquired using an electron ionization (EI) source. In this method, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Instrumentation:

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

Data Summary

| m/z | Intensity (%) | Proposed Fragment |

| 177 | 5 | [M]⁺ (Molecular Ion) |

| 162 | 100 | [M - CH₃]⁺ |

| 134 | 20 | [M - C₃H₇]⁺ |

| 118 | 35 | [C₉H₁₀]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

Data Interpretation

The mass spectrum of 2-Methyl-1-(2-methylphenyl)propan-1-amine shows a molecular ion peak [M]⁺ at an m/z of 177, which corresponds to the molecular weight of the compound (C₁₁H₁₇N). The base peak, the most intense peak in the spectrum, is observed at m/z 162. This peak arises from the loss of a methyl group ([M - CH₃]⁺), a common fragmentation pathway for compounds containing isopropyl groups.

The peak at m/z 134 corresponds to the loss of a propyl group ([M - C₃H₇]⁺). The prominent peak at m/z 118 is likely due to a rearrangement followed by fragmentation. The peak at m/z 91 is characteristic of a tropylium ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group.

Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides information about the functional groups present in the molecule.

Experimental Protocol

The IR spectrum was obtained using the KBr disk method. A small amount of the sample was ground with potassium bromide (KBr) powder and pressed into a thin disk. This disk was then placed in the beam of an FTIR spectrometer.

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Sample Preparation: KBr Disk

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3380, 3300 | Medium | N-H stretch | Primary Amine (-NH₂) |

| 3060, 3020 | Medium | C-H stretch | Aromatic C-H |

| 2960, 2870 | Strong | C-H stretch | Aliphatic C-H |

| 1600, 1490 | Medium | C=C stretch | Aromatic Ring |

| 1460 | Medium | C-H bend | Aliphatic C-H |

| 750 | Strong | C-H bend | ortho-disubstituted benzene |

Data Interpretation

The IR spectrum displays two distinct bands at 3380 and 3300 cm⁻¹, which are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine (-NH₂) group.[1] The presence of aromatic C-H stretching vibrations is confirmed by the bands at 3060 and 3020 cm⁻¹. The strong absorptions at 2960 and 2870 cm⁻¹ are due to the C-H stretching of the aliphatic methyl and methine groups.

The absorptions at 1600 and 1490 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring. The band at 1460 cm⁻¹ corresponds to the bending vibration of the aliphatic C-H bonds. A strong absorption at 750 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring, confirming the "2-methylphenyl" substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.

Experimental Protocol

Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), which serves as the solvent and provides a lock signal. Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation:

-

Spectrometer: High-Resolution NMR Spectrometer

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.10-7.30 | m | 4H | - | Aromatic protons |

| 3.95 | d | 1H | 6.8 | H-1 (methine) |

| 2.35 | s | 3H | - | Ar-CH₃ |

| 1.80-1.95 | m | 1H | - | H-2 (methine) |

| 1.55 | s | 2H | - | -NH₂ |

| 0.95 | d | 3H | 6.5 | H-3 (methyl) |

| 0.85 | d | 3H | 6.5 | H-3' (methyl) |

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 142.5 | C-1' (aromatic) |

| 135.0 | C-2' (aromatic) |

| 130.0 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.0 | Aromatic CH |

| 125.5 | Aromatic CH |

| 58.0 | C-1 (methine) |

| 34.0 | C-2 (methine) |

| 19.5 | Ar-CH₃ |

| 19.0 | C-3 (methyl) |

| 18.5 | C-3' (methyl) |

Data Interpretation

¹H NMR: The complex multiplet between 7.10 and 7.30 ppm, integrating to 4 protons, corresponds to the protons on the ortho-disubstituted aromatic ring. The singlet at 2.35 ppm integrating to 3 protons is assigned to the methyl group attached to the aromatic ring (Ar-CH₃). The downfield doublet at 3.95 ppm is assigned to the benzylic proton (H-1), which is coupled to the adjacent methine proton (H-2). The multiplet at 1.80-1.95 ppm corresponds to the H-2 methine proton, which is coupled to both the H-1 proton and the two diastereotopic methyl groups. The broad singlet at 1.55 ppm, integrating to 2 protons, is characteristic of the amine protons (-NH₂). The two doublets at 0.95 and 0.85 ppm are assigned to the two diastereotopic methyl groups of the isopropyl moiety.[2]

¹³C NMR: The aromatic region of the ¹³C NMR spectrum shows six signals, consistent with an ortho-disubstituted benzene ring. The quaternary carbons C-1' and C-2' are observed at 142.5 and 135.0 ppm, respectively. The four aromatic CH carbons appear between 125.5 and 130.0 ppm. The benzylic carbon (C-1) is found at 58.0 ppm. The methine carbon of the isopropyl group (C-2) resonates at 34.0 ppm. The aromatic methyl carbon (Ar-CH₃) is at 19.5 ppm, and the two diastereotopic methyl carbons (C-3 and C-3') are observed at 19.0 and 18.5 ppm.

Caption: Key ¹H-¹H NMR spin-spin couplings.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

pharmacology of 2-Methyl-1-(2-methylphenyl)propan-1-amine

An In-Depth Technical Guide to the Predicted Pharmacology of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Executive Summary

This document provides a comprehensive analysis of the predicted . It is critical to note that, as of the date of this publication, there is a significant lack of direct experimental data for this specific molecule in peer-reviewed literature. Therefore, this guide employs a predictive approach, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR). By analyzing its core chemical scaffold—a substituted phenethylamine—and drawing analogies from structurally related compounds, we can construct a robust, albeit hypothetical, pharmacological profile.

Our primary hypothesis, derived from patent literature concerning a structural isomer, is that 2-Methyl-1-(2-methylphenyl)propan-1-amine possesses activity as a β2-adrenergic receptor agonist .[1] Furthermore, its classification as a substituted phenethylamine strongly suggests potential for central nervous system (CNS) activity , likely modulating monoamine neurotransmitter systems.[2][3] This guide will dissect these potential mechanisms, predict the compound's pharmacokinetic and toxicological profiles, and propose a clear experimental framework for validation. This document is intended for researchers and drug development professionals as a foundational resource to guide future investigation into this novel chemical entity.

Molecular Structure and Physicochemical Properties

2-Methyl-1-(2-methylphenyl)propan-1-amine is a primary amine belonging to the substituted phenethylamine class.[2] Its structure is characterized by three key features that are crucial for predicting its pharmacological activity:

-

Phenethylamine Backbone : The core structure, consisting of a phenyl group attached to an amine via a two-carbon chain, is a classic pharmacophore for interaction with monoamine receptors and transporters.[4]

-

Ortho-Methyl Phenyl Substitution : A methyl group is located at the 2-position of the phenyl ring. Ring substitutions are known to significantly alter receptor affinity and selectivity compared to the parent phenethylamine molecule.[5][6]

-

Beta-Methyl Side-Chain Substitution : A methyl group is attached to the carbon adjacent to the phenyl ring (the β-carbon). This substitution can influence metabolic stability and receptor interaction.

Below is a visual representation of the molecule highlighting these key structural motifs.

Caption: Molecular structure of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Table 1: Predicted Physicochemical Properties The following properties are estimated based on the structure and data from analogous compounds in chemical databases.[7]

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₁H₁₇N | Defines the elemental composition. |

| Molar Mass | 163.26 g/mol | Influences diffusion and formulation. |

| pKa (amine) | ~9.8 - 10.4 | Indicates it is predominantly protonated at physiological pH.[3] |

| cLogP | ~2.5 - 3.0 | Suggests good lipid solubility, favoring oral absorption and BBB penetration. |

Predicted Pharmacological Profile

Primary Hypothesized Mechanism: β2-Adrenergic Agonism

The most compelling evidence for the potential therapeutic action of this compound comes from patent CN105085278A, which describes the synthesis of long-acting β2-agonists (LABAs) for treating asthma and COPD.[1] A key intermediate in this synthesis is 2-methyl-1-(2-methylphenyl)-2-propanamine, a structural isomer of the compound . This strongly suggests that this chemical scaffold is optimized for interaction with the β2-adrenergic receptor.

Mechanism of Action: β2-adrenergic agonists bind to β2 receptors on bronchial smooth muscle cells. This interaction activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.

Caption: Predicted β2-adrenergic receptor signaling pathway.

Predicted Central Nervous System (CNS) Activity

As a substituted phenethylamine, the compound has a high probability of crossing the blood-brain barrier and acting on CNS targets.[2] The primary mode of action for many psychoactive phenethylamines is the modulation of monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[8]

Potential Mechanisms:

-

Monoamine Transporter Interaction : The compound could act as a substrate-releaser or a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). This would increase synaptic concentrations of these neurotransmitters, leading to sympathomimetic and psychostimulant effects.[9]

-

Receptor Agonism : Direct agonism at monoamine receptors, particularly serotonin receptors like 5-HT2A, is a common feature of hallucinogenic phenethylamines.[10] The ortho-methyl substitution could favor such an interaction.

-

MAO Inhibition : While alpha-alkylation on the ethylamine side chain typically confers resistance to metabolism by monoamine oxidase (MAO), some phenethylamines can also act as MAO inhibitors, further increasing synaptic neurotransmitter levels.[4]

Caption: General mechanism of phenethylamine action at the synapse.

Predicted Pharmacokinetics (ADME)

The ADME (Absorption, Distribution, Metabolism, Excretion) profile is predicted based on the compound's physicochemical properties.

Table 2: Predicted ADME Profile

| Phase | Prediction | Rationale |

| Absorption | High oral bioavailability. | Predicted cLogP suggests good lipophilicity for passive diffusion across the gut wall. |

| Distribution | Wide distribution, including CNS. | The phenethylamine scaffold is known to readily cross the blood-brain barrier. |

| Metabolism | Primarily hepatic via CYP450 enzymes. The β-methyl group may confer some resistance to metabolism by Monoamine Oxidase (MAO).[4] | Potential pathways include aromatic hydroxylation on the phenyl ring, N-deamination, and subsequent conjugation reactions (glucuronidation, sulfation). |

| Excretion | Primarily renal. | Metabolites and some unchanged drug are expected to be eliminated in the urine. Elimination half-life may be pH-dependent, similar to other amines. |

Predicted Toxicological Profile

The toxicology is extrapolated from known effects of other substituted phenethylamines, which often present with a toxidrome resulting from excessive monoaminergic stimulation.[11][12]

Table 3: Potential Adverse Effects and Toxicities

| System | Potential Effects | Mechanism |

| Cardiovascular | Tachycardia, hypertension, palpitations, vasoconstriction. | Sympathomimetic effects from increased norepinephrine and dopamine levels.[12] |

| Neurological | Agitation, anxiety, seizures, hyperthermia, hallucinations, psychosis. | Excessive stimulation of central dopamine and serotonin receptors.[11] |

| Gastrointestinal | Nausea, vomiting. | Common side effect of CNS stimulants. |

| Metabolic | Metabolic acidosis, rhabdomyolysis (in severe cases). | Can result from hyperthermia and seizure activity.[12] |

Proposed Experimental Validation Workflow

To move from a predictive to a definitive pharmacological profile, a structured experimental approach is required. The following protocols outline a logical, self-validating workflow for characterizing 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Protocol 1: In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity at key pharmacological targets.

Methodology:

-

Synthesis and Purification: Synthesize the compound and confirm its identity and purity (>98%) via NMR, LC-MS, and elemental analysis.

-

Primary Screen (Binding): Perform radioligand binding assays against a broad panel of CNS and adrenergic receptors and transporters (e.g., β1, β2, α1, α2 adrenergic; D1-D5 dopaminergic; 5-HT1-7 serotonergic; DAT, NET, SERT).

-

Functional Confirmation (β2-Adrenergic): Conduct a cAMP accumulation assay in cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells). Measure the EC₅₀ and Eₘₐₓ values to quantify potency and efficacy.

-

Functional Confirmation (Monoamine Transporters): Perform in vitro neurotransmitter uptake assays using synaptosomes or cell lines expressing DAT, NET, and SERT to determine if the compound acts as a reuptake inhibitor or releasing agent.

Protocol 2: In Vivo Behavioral and Physiological Assessment

Objective: To evaluate the physiological and behavioral effects in a whole-animal model.

Methodology:

-

Animal Model: Utilize male Sprague-Dawley rats or C57BL/6 mice.

-

Bronchodilator Activity: In an anesthetized, mechanically ventilated guinea pig model, measure the compound's ability to reverse bronchoconstriction induced by methacholine or histamine.

-

CNS Activity (Locomotor Test): Administer the compound via intraperitoneal (IP) injection and measure spontaneous locomotor activity in an open-field arena to assess for stimulant or sedative effects.

-

Cardiovascular Safety: In telemetered animals, continuously monitor heart rate, blood pressure, and body temperature following drug administration to assess for sympathomimetic side effects.

Sources

- 1. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.virginia.edu [med.virginia.edu]

- 12. Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological targets of 2-Methyl-1-(2-methylphenyl)propan-1-amine

An In-depth Technical Guide to the Potential Biological Targets of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Executive Summary

This document provides a comprehensive scientific exploration of the potential biological targets for the novel phenethylamine derivative, 2-Methyl-1-(2-methylphenyl)propan-1-amine. As this compound is not extensively characterized in current scientific literature, this guide employs a structure-activity relationship (SAR) approach, drawing inferences from well-documented structural analogues to postulate primary and secondary pharmacological targets. We present a logical framework for the experimental validation of these hypotheses, detailing robust in vitro protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological profiling of new chemical entities.

Introduction: A Structural Analogy Approach to Target Identification

The compound 2-Methyl-1-(2-methylphenyl)propan-1-amine is a substituted phenethylamine. Its core structure is shared by a vast class of neuroactive compounds, including neurotransmitters, stimulants, and psychedelic agents. The specific substitutions—a methyl group at the ortho-position of the phenyl ring and a second methyl group at the alpha-position of the ethylamine side chain—are critical determinants of its pharmacological profile.

Given the absence of direct published data for this specific molecule, our analysis proceeds from a foundational hypothesis: that its biological targets will overlap significantly with those of structurally related phenethylamines. The primary candidates for interaction include serotonergic G-protein coupled receptors (GPCRs), monoamine transporters, and trace amine-associated receptors (TAARs). This guide will systematically explore each of these potential target classes, outlining the scientific rationale and proposing a rigorous, multi-tiered plan for experimental validation.

The Serotonergic System: A High-Probability Target Domain

The phenethylamine scaffold is the archetypal structure for ligands of serotonin (5-hydroxytryptamine, 5-HT) receptors. Psychedelic phenethylamines like 2C-B and its conformationally restricted analogue 2C-B-FLY exert their effects primarily through interactions with the 5-HT₂ receptor subfamily.[1][2]

Primary Hypothesis: 5-HT₂ Receptor Agonism

We hypothesize that 2-Methyl-1-(2-methylphenyl)propan-1-amine will act as an agonist or partial agonist at 5-HT₂ₐ and 5-HT₂c receptors. The hallucinogenic properties of many phenethylamines are mediated by 5-HT₂ₐ receptor activation and the subsequent engagement of Gq/11 signaling pathways.[3][4] The ortho-methyl substitution on the phenyl ring may confer a unique selectivity profile compared to 2,5-dimethoxy substituted compounds like the 2C-x series.

Experimental Validation Workflow

A two-stage process is recommended to validate this hypothesis: first, determine the binding affinity at key serotonin receptor subtypes, and second, quantify the functional activity at high-affinity sites.

Workflow Diagram: Serotonergic Target Validation

Caption: Workflow for validating serotonergic receptor interactions.

Protocol 1: Radioligand Binding Assay for 5-HT₂ₐ Receptor

-